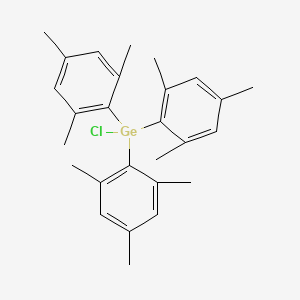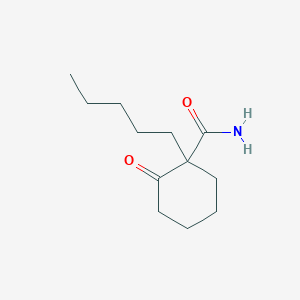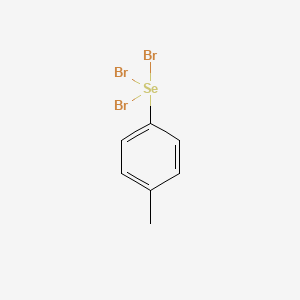![molecular formula C18H42ClNO2Si B14535792 3-[Decyl(dimethoxy)silyl]-N,N,N-trimethylpropan-1-aminium chloride CAS No. 62152-95-8](/img/structure/B14535792.png)
3-[Decyl(dimethoxy)silyl]-N,N,N-trimethylpropan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Decyl(dimethoxy)silyl]-N,N,N-trimethylpropan-1-aminium chloride is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is an organosilane compound that features a silyl group attached to a quaternary ammonium ion, making it useful in a range of synthetic and functional applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Decyl(dimethoxy)silyl]-N,N,N-trimethylpropan-1-aminium chloride typically involves the reaction of decyltrimethoxysilane with N,N,N-trimethylpropan-1-aminium chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[Decyl(dimethoxy)silyl]-N,N,N-trimethylpropan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The silyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Halogenating Agents: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various silyl-substituted derivatives .
Scientific Research Applications
3-[Decyl(dimethoxy)silyl]-N,N,N-trimethylpropan-1-aminium chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[Decyl(dimethoxy)silyl]-N,N,N-trimethylpropan-1-aminium chloride involves its interaction with molecular targets through the silyl and ammonium groups. The silyl group can form covalent bonds with hydroxyl groups on surfaces, while the ammonium group can interact with negatively charged species, facilitating various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride: Similar structure but with an octadecyl group instead of a decyl group.
Trimethoxysilylpropyl dimethyl octadecyl ammonium chloride: Another variant with different alkyl chain lengths.
Uniqueness
3-[Decyl(dimethoxy)silyl]-N,N,N-trimethylpropan-1-aminium chloride is unique due to its specific combination of a decyl group and a trimethylammonium ion, which imparts distinct properties such as enhanced hydrophobicity and antimicrobial activity .
Properties
CAS No. |
62152-95-8 |
|---|---|
Molecular Formula |
C18H42ClNO2Si |
Molecular Weight |
368.1 g/mol |
IUPAC Name |
3-[decyl(dimethoxy)silyl]propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C18H42NO2Si.ClH/c1-7-8-9-10-11-12-13-14-17-22(20-5,21-6)18-15-16-19(2,3)4;/h7-18H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
GODULKIRWNWTCW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[Si](CCC[N+](C)(C)C)(OC)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


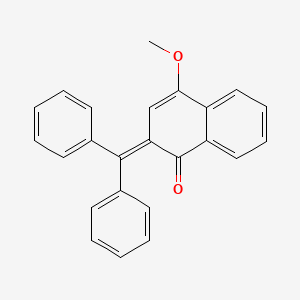
![1-Phenyl-3-[(prop-2-en-1-yl)oxy]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14535712.png)
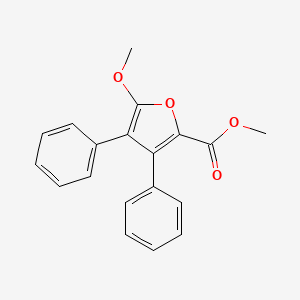
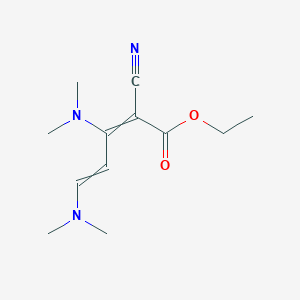
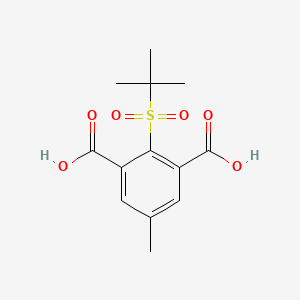
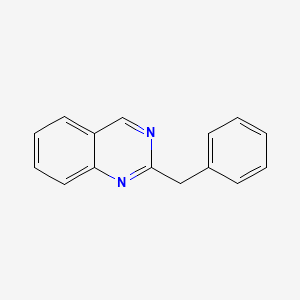
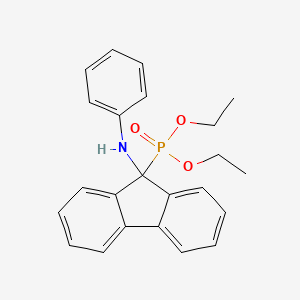
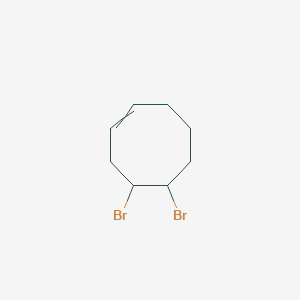
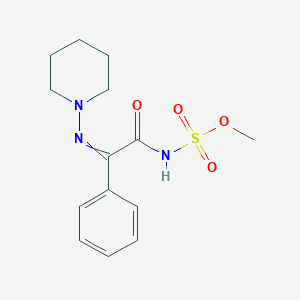
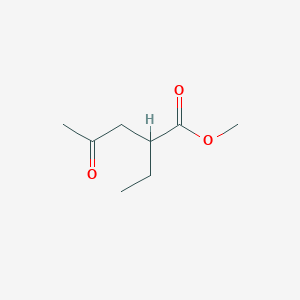
![Bicyclo[4.2.0]octa-2,4-diene-7-carbonitrile, 6-methoxy-](/img/structure/B14535752.png)
